molecular formula C7H14N2O B3021541 1-Acetyl-4-methylpiperazine CAS No. 60787-05-5

1-Acetyl-4-methylpiperazine

Cat. No.: B3021541
CAS No.: 60787-05-5
M. Wt: 142.2 g/mol
InChI Key: YSDBJKNOEWSFGA-UHFFFAOYSA-N
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Description

1-Acetyl-4-methylpiperazine is a compound with the molecular formula C7H14N2O . It is also known by other names such as 1-(4-methylpiperazin-1-yl)ethanone and has a molecular weight of 142.20 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with a methyl group at the 4-position and an acetyl group at the 1-position . The IUPAC name for this compound is 1-(4-methylpiperazin-1-yl)ethanone .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 142.20 g/mol . It has a computed XLogP3-AA of -0.5, indicating its solubility in water and lipids . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .

Scientific Research Applications

Intermediate in Medicinal Drug Synthesis

1-Acetyl-4-methylpiperazine is used as an intermediate in the synthesis of various medicinal drugs. Its synthesis has been achieved through different methods, including the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine, followed by an efficient isolation method (Kushakova et al., 2004).

Role in Synthesis of Anticancer Drugs

This compound plays a role in the synthesis of anticancer drugs. It has been used in the synthesis of adavosertib, AZD1775, through an SNAr reaction with 4-fluoronitrobenzene in acetonitrile. This process involves a kinetics-based design for reaction profiling and the development of a kinetic model (Ashworth et al., 2021).

Ligand-Binding and Behavioral Studies

The compound has been studied for its ligand-binding properties and behavioral effects in rats. However, these studies primarily focused on understanding its action as a nicotinic agonist and its pharmacodynamic action, which differs from that of other compounds (Garcha et al., 2005).

Crystal Structure Analysis

This compound has been subject to crystal structure analysis to establish the conformation of related molecules. This includes studies on compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, providing insights into the molecular geometry and bond lengths and angles (Ozbey et al., 2001).

Inorganic Chemistry and Coordination Compounds

This chemical is involved in the formation of various inorganic compounds, such as copper(II) acetate complexes with related piperazine derivatives. These studies contribute to the understanding of the chemical and physical properties of these compounds (Manhas et al., 1992).

Involvement in Gas Chromatography Studies

It is used in gas chromatography for the determination of compounds in biological fluids, demonstrating its importance in analytical chemistry (Nene et al., 1998).

Synthesis of Key Precursors for Medicinal Compounds

This compound is used in the synthesis of key precursors for significant medicinal compounds, such as imatinib. This demonstrates its utility in the creation of complex pharmaceutical agents (Koroleva et al., 2012).

Metabolism and Pharmacokinetics

Studies have been conducted on the metabolism and pharmacokinetics of compounds derived from this compound, shedding light on its biological interactions and transformation within organisms (Jiang et al., 2007).

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDBJKNOEWSFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902687
Record name NoName_3236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2,3-Dihydro-2-oxo-3-phenyl-5-benzofuranyl)-1-(4-methylpiperazinyl-1-oxoethane was prepared according to the process described in Example 3, but using 4-methylpiperazine in Stage C. The latter compound was dissolved in a solution of DL-tartaric acid to form the corresponding salt, and then recrystallized in ethyl ether.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 1-acetyl-4-methylpiperazine and what are its downstream effects?

A: this compound acts primarily on nicotinic acetylcholine receptors (nAChRs) [, , , , ]. While it demonstrates activity at various nAChR subtypes, its effects on neuronal activity have been particularly studied in the context of visual processing. For instance, in the rat superior colliculus, this compound depresses neuronal responses to visual stimuli, likely through a complex interplay involving both excitatory and inhibitory neurotransmission [].

Q2: Beyond its actions in the nervous system, are there any other biological systems where this compound exhibits activity?

A: Interestingly, research suggests the presence of putative nAChRs on the surface of sea urchin oocytes and early embryos []. In this context, this compound, under specific conditions, can induce calcium shock, a phenomenon also observed with nicotine application []. This observation hints at a potential role of cholinergic signaling in early development, even before the formation of a nervous system.

Q3: Has any research explored potential structural modifications to this compound and their effects on its activity?

A: Yes, studies focusing on arecoline, a compound structurally similar to this compound, have investigated this aspect []. Modifications, such as substituting the methyl group with ethyl or dimethyl groups, significantly altered the compound's activity at both muscarinic and nicotinic acetylcholine receptors []. This suggests that even subtle structural changes can significantly impact the pharmacological profile of these compounds.

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